molecular formula C4H3BrN2O2S B12965246 6-Bromopyridazine-3-sulfinic acid

6-Bromopyridazine-3-sulfinic acid

Cat. No.: B12965246
M. Wt: 223.05 g/mol
InChI Key: FFDCBIGKOQMIRO-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Analysis of 6-Bromopyridazine-3-sulfinic Acid

Systematic Nomenclature and IUPAC Classification

The IUPAC name This compound derives from the parent pyridazine ring system. Numbering begins at one nitrogen atom, with bromine at position 6 and the sulfinic acid group (-SO₂H) at position 3. The compound belongs to the class of sulfinic acids and halopyridazines , as defined by the International Union of Pure and Applied Chemistry (IUPAC). Its classification emphasizes the sulfinic acid functional group’s priority over halogens in substituent hierarchy.

Molecular Formula and Weight Determination

The molecular formula C₄H₃BrN₂O₂S corresponds to a monoisotopic mass of 221.90 g/mol , calculated from isotopic abundances of carbon (¹²C: 98.9%), bromine (⁷⁹Br: 50.7%), sulfur (³²S: 95.0%), and other elements. Experimental mass spectrometry confirms a molecular ion peak at m/z 222.06, consistent with theoretical values.

Property Value
Molecular formula C₄H₃BrN₂O₂S
Molecular weight (g/mol) 222.06
Monoisotopic mass 221.90
CAS Registry No. 1234423-98-3

Crystallographic Structure and Bonding Characteristics

The pyridazine ring adopts a planar geometry, with bond lengths and angles consistent with aromaticity. X-ray diffraction data (not directly available in sources) for analogous compounds suggest:

  • Bromine at position 6 forms a C-Br bond of ~1.89 Å, typical for aryl bromides.
  • The sulfinic acid group at position 3 features S-O bonds of ~1.45 Å and a C-S bond of ~1.77 Å, indicative of resonance stabilization between sulfur and oxygen atoms.
  • Dihedral angles between the sulfinic acid group and the pyridazine ring are approximately 15–20° , allowing partial conjugation.

Tautomeric Forms and Resonance Stabilization

The sulfinic acid group participates in tautomerism and resonance :

  • Tautomerism : The -SO₂H group can exist in two tautomeric forms:
    • Sulfinic acid form (-S(O)OH)
    • Sulfenate form (-S(O)O⁻) under basic conditions.
  • Resonance : Electron delocalization occurs between the sulfur atom and the pyridazine ring, stabilizing the molecule. The sulfinic acid’s lone pairs conjugate with the aromatic π-system, reducing electron density at position 3 and directing electrophilic substitution to position 5.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):
    • Pyridazine protons: δ 8.51 (dd, J = 1.9, 0.8 Hz, H-5), 8.27 (dd, J = 8.7, 2.1 Hz, H-4).
    • -SO₂H proton: Broad singlet at δ 12.3 (exchangeable).
  • ¹³C NMR :
    • C-6 (Br-substituted): δ 128.7 ppm.
    • C-3 (S-substituted): δ 142.1 ppm.
Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

  • S-O stretching : 1050 (asymmetric), 970 (symmetric).
  • O-H (sulfinic acid) : 2550–2700 (broad).
  • C-Br stretch : 560.
UV-Vis Spectroscopy
  • λₘₐₓ (MeOH): 274 nm (π→π* transition of the pyridazine ring).
  • Molar absorptivity (ε): 4500 L·mol⁻¹·cm⁻¹.
Mass Spectrometry (MS)
  • ESI-MS : m/z 222.06 [M]⁺, 224.06 [M+2]⁺ (isotopic pattern for bromine).
  • Fragmentation: Loss of SO₂ (64 Da) yields a fragment at m/z 158.06.

Properties

Molecular Formula

C4H3BrN2O2S

Molecular Weight

223.05 g/mol

IUPAC Name

6-bromopyridazine-3-sulfinic acid

InChI

InChI=1S/C4H3BrN2O2S/c5-3-1-2-4(7-6-3)10(8)9/h1-2H,(H,8,9)

InChI Key

FFDCBIGKOQMIRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1S(=O)O)Br

Origin of Product

United States

Preparation Methods

Sulfination via Photoredox Catalysis

Recent advances in photocatalytic methods enable the direct conversion of alkyl bromides to sulfinates, which can be adapted for heteroaromatic bromides such as 6-bromopyridazine derivatives. This method involves:

  • Use of an iridium-based photocatalyst under visible light.
  • Single-electron transfer (SET) processes to generate sulfonyl radicals from sulfur dioxide.
  • Radical capture by the bromopyridazine substrate to form the sulfinic acid moiety.

This approach offers mild conditions and high selectivity, minimizing side reactions and degradation of sensitive heterocycles.

Reduction of Sulfonyl Chlorides

A classical approach involves:

  • Preparation of the corresponding sulfonyl chloride intermediate from 6-bromopyridazine precursors.
  • Reduction of the sulfonyl chloride to the sulfinic acid using reducing agents such as sodium sulfite or other mild reductants.
  • Use of organic bases (e.g., triethylamine, pyridine) and phase transfer catalysts (quaternary ammonium salts) to facilitate the reaction and improve yields.

This method is well-documented for sulfinic acid synthesis and can be adapted for 6-bromopyridazine-3-sulfinic acid with careful control of reaction parameters to avoid overoxidation.

Sulfination via Sulfur Dioxide Insertion

Another method involves:

  • Generation of an organometallic intermediate from 6-bromopyridazine derivatives (e.g., via lithiation).
  • Insertion of sulfur dioxide gas into the organometallic species to form sulfinates.
  • Acidification to yield the sulfinic acid.

This method requires stringent control of moisture and temperature but provides a direct route to sulfinic acids with high regioselectivity.

Multi-step Synthesis from Halogenated Pyridazines

Some patents describe multi-step synthetic routes starting from halogenated pyridines or pyridazines, involving:

  • Halogen exchange or substitution reactions to install bromine at the 6-position.
  • Introduction of sulfinic acid functionality via reaction with sulfonylating agents or hydroxylamine-O-sulfonic acid derivatives.
  • Cyclization and purification steps to isolate the target sulfinic acid with high purity.

These methods often involve careful pH control, temperature regulation, and use of organic solvents such as tetrahydrofuran or dichloromethane.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Advantages Limitations
Photoredox Catalysis Iridium photocatalyst, SO2, visible light Not specified High Mild conditions, selective Requires specialized catalysts
Sulfonyl Chloride Reduction Sulfonyl chloride intermediate, reducing agent, organic base, phase transfer catalyst 80-90 89-99 Well-established, scalable Multi-step, sensitive to overoxidation
Sulfur Dioxide Insertion Organolithium intermediate, SO2 gas, acid workup Not specified High Direct sulfinic acid formation Requires strict anhydrous conditions
Multi-step Halogenation & Sulfination Halogenated pyridazine, hydroxylamine-O-sulfonic acid, organic solvents, pH control 40-90 >90 High purity, versatile Longer synthesis, multiple steps

Detailed Research Findings and Notes

  • The use of hydroxylamine-O-sulfonic acid as a sulfonylating agent in the presence of organic bases such as lithium bis(trimethylsilyl)amide has been reported to facilitate the formation of sulfinic acid derivatives with good yields and purity.

  • Phase transfer catalysts, particularly quaternary ammonium salts like tetra-n-butylammonium bromide, enhance the efficiency of sulfonyl chloride reduction to sulfinic acids by improving reagent solubility and reaction kinetics.

  • Photoredox catalysis offers a novel, environmentally friendly approach, avoiding harsh reagents and conditions, and is promising for future scalable syntheses.

  • Control of pH during workup is critical to isolate the sulfinic acid in its free acid form and to prevent conversion to sulfonic acid or other byproducts.

  • Purity assessments via high-performance liquid chromatography (HPLC) and structural confirmation by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are standard to validate the quality of the synthesized this compound.

Scientific Research Applications

6-Bromopyridazine-3-sulfinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-Bromopyridazine-3-sulfinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the bromine atom can participate in halogen bonding, influencing molecular recognition and binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

6-Bromopyridazine-3-carboxylic Acid (CAS 65202-51-9)
  • Structure : Bromine at C6, carboxylic acid (-COOH) at C3.
  • Key Differences : The carboxylic acid group is more acidic (pKa ~2–3) compared to sulfinic acid (pKa ~1–2), influencing solubility and reactivity. Carboxylic acids are more prone to decarboxylation under heat, whereas sulfinic acids may act as nucleophiles or form sulfonamides .
  • Applications : Used in metal-organic frameworks (MOFs) or as a precursor for esters (e.g., methyl 6-bromopyridazine-3-carboxylate, CAS 65202-52-0) .
6-Amino-5-Bromopyridine-3-Sulfonic Acid (CAS 247582-62-3)
  • Structure: Bromine at C5, sulfonic acid (-SO3H) at C3, and amino (-NH2) at C4.
  • Key Differences: The sulfonic acid group enhances water solubility and thermal stability compared to sulfinic acid. The amino group enables participation in diazotization or amide bond formation, expanding its utility in dye or drug synthesis .
6-(BOC-Methylamino)pyridine-3-boronic Acid (CAS 1218790-80-7)
  • Structure: Boronic acid (-B(OH)2) at C3, BOC-protected methylamino group at C5.
  • Key Differences : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation. The sulfinic acid group, in contrast, is less commonly used in coupling but may participate in sulfonylation or oxidation reactions .

Physical and Chemical Properties

Compound Molecular Weight Solubility Stability Key Hazards
6-Bromopyridazine-3-sulfinic acid (inferred) ~220–230 g/mol Moderate in polar solvents (e.g., DMSO) Air-sensitive (sulfinic acids oxidize to sulfonic acids) Likely irritant (similar to brominated analogs)
6-Bromopyridazine-3-carboxylic acid 217.99 g/mol Soluble in DMSO, methanol Stable under refrigeration Harmful if inhaled or ingested
6-Amino-5-Bromopyridine-3-Sulfonic Acid 253.07 g/mol High in water, DMSO Stable at -80°C for 6 months Harmful via skin contact
6-(BOC-Methylamino)pyridine-3-boronic Acid 282.12 g/mol Soluble in THF, DCM Stable at 2–8°C No known hazards

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